molecular formula C12H17N B12306284 (1-(m-Tolyl)cyclobutyl)methanamine

(1-(m-Tolyl)cyclobutyl)methanamine

Cat. No.: B12306284
M. Wt: 175.27 g/mol
InChI Key: QFUZADVRDVKIIX-UHFFFAOYSA-N
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Description

(1-(m-Tolyl)cyclobutyl)methanamine is an organic compound with the chemical formula C12H19N It is a derivative of cyclobutylmethanamine, where the cyclobutyl ring is substituted with a methyl group at the meta position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(m-Tolyl)cyclobutyl)methanamine typically involves the following steps:

    Cyclobutylation: The initial step involves the formation of a cyclobutyl ring. This can be achieved through a cyclization reaction using appropriate starting materials and catalysts.

    Amination: The cyclobutyl compound is then subjected to amination to introduce the methanamine group. This step often requires the use of amine sources and suitable reaction conditions to ensure high yield and purity.

    Methylation: The final step involves the introduction of the methyl group at the meta position of the phenyl ring. This can be achieved through methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Common industrial methods include:

    Batch Reactors: These are used for smaller-scale production and allow for precise control over reaction conditions.

    Continuous Flow Reactors: These are used for large-scale production and offer advantages such as increased efficiency and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(1-(m-Tolyl)cyclobutyl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents such as hydrogen or metal hydrides.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May produce ketones, aldehydes, or carboxylic acids.

    Reduction: May yield amines or other reduced forms.

    Substitution: Can result in various substituted derivatives.

Scientific Research Applications

(1-(m-Tolyl)cyclobutyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(m-Tolyl)cyclobutyl)methanamine involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It may bind to specific receptors in biological systems, triggering a cascade of biochemical events.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: It may modulate signal transduction pathways, influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylmethanamine: The parent compound without the methyl substitution.

    (1-(p-Tolyl)cyclobutyl)methanamine: A similar compound with the methyl group at the para position.

    (1-(o-Tolyl)cyclobutyl)methanamine: A similar compound with the methyl group at the ortho position.

Uniqueness

(1-(m-Tolyl)cyclobutyl)methanamine is unique due to the specific positioning of the methyl group at the meta position, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to its analogs.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

[1-(3-methylphenyl)cyclobutyl]methanamine

InChI

InChI=1S/C12H17N/c1-10-4-2-5-11(8-10)12(9-13)6-3-7-12/h2,4-5,8H,3,6-7,9,13H2,1H3

InChI Key

QFUZADVRDVKIIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CCC2)CN

Origin of Product

United States

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